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molecular formula C12H18ClNO2S B8482705 N-Ethyl-N-(3-chloropropyl)-p-toluenesulfonamide

N-Ethyl-N-(3-chloropropyl)-p-toluenesulfonamide

Cat. No. B8482705
M. Wt: 275.80 g/mol
InChI Key: UUHCYSZVONVTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866613

Procedure details

3, 7, 11, 16, 20, 24-Hexa(p-toluenesulfonyl)3, 7, 11, 16, 20, 24-hexaazahexacosane. To tetra (p-toluenesulfonyl) spermine (1.02 g, 2.22 mmol) in dry DMF (10 mL) is added sodium hydride (80% in oil, 0.21 g, 7.0 mmol) and potassium iodide (53 mg, 0.32 mmol). After 30 minutes, N-ethyl-t4-(3-chloropropyl)-p-toluenesulfonamide (2.9 g, 10.5 mmol) in DMF (10 mL) is introduced and the mixture is stirred for 20 h at room temperature then heated at 40°-50° C. for 2 h. The cooled reaction mixture is poured Into ice-cold 5% NaOH (100 mL), which is extracted with CHCl3 (3×). A water wash, then solvent removal (rotovap then Kugelrohr distillation) yields crude hexatosylamide. Silica gel chromatography (1% EtOH/CHCl3) affords 1.73 g of product (60%). NMR δ1.08 (t, 6H), 1.45-2.10 (m, 12H), 2.34 (s, 10H), 2.96-3.37 (m, 24H), 7.2-7.8 (m, 24H).
[Compound]
Name
24-Hexa(p-toluenesulfonyl)3, 7, 11, 16, 20, 24-hexaazahexacosane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetra (p-toluenesulfonyl) spermine
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
53 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
N-ethyl-t4-(3-chloropropyl)-p-toluenesulfonamide
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
EtOH CHCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([C:10](S(C2C=CC(C)=CC=2)(=O)=O)([CH2:32][CH2:33]NCCCCNCCCN)[N:11]([S:22]([C:25]2[CH:30]=[CH:29][C:28]([CH3:31])=[CH:27][CH:26]=2)(=[O:24])=[O:23])S(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1.[H-].[Na+].[CH3:57][CH2:58]O.C(Cl)(Cl)[Cl:61]>CN(C=O)C.[I-].[K+]>[CH2:57]([N:11]([CH2:10][CH2:32][CH2:33][Cl:61])[S:22]([C:25]1[CH:26]=[CH:27][C:28]([CH3:31])=[CH:29][CH:30]=1)(=[O:23])=[O:24])[CH3:58] |f:1.2,3.4,6.7|

Inputs

Step One
Name
24-Hexa(p-toluenesulfonyl)3, 7, 11, 16, 20, 24-hexaazahexacosane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tetra (p-toluenesulfonyl) spermine
Quantity
1.02 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C(N(S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)(CCNCCCCNCCCN)S(=O)(=O)C1=CC=C(C=C1)C)C
Name
Quantity
0.21 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
53 mg
Type
catalyst
Smiles
[I-].[K+]
Step Three
Name
N-ethyl-t4-(3-chloropropyl)-p-toluenesulfonamide
Quantity
2.9 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
EtOH CHCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 40°-50° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with CHCl3 (3×)
WASH
Type
WASH
Details
A water wash
CUSTOM
Type
CUSTOM
Details
solvent removal (rotovap
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation)
CUSTOM
Type
CUSTOM
Details
yields crude hexatosylamide

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(S(=O)(=O)C1=CC=C(C=C1)C)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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